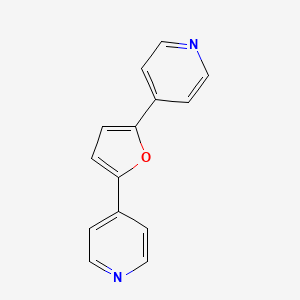

2,5-Bis(4-pyridyl)furan

Description

2,5-Bis(4-pyridyl)furan is a heterocyclic compound featuring a central furan ring substituted with two 4-pyridyl groups at the 2 and 5 positions. The pyridyl groups enable metal coordination, while the furan core contributes to π-π stacking interactions and structural rigidity .

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(5-pyridin-4-ylfuran-2-yl)pyridine |

InChI |

InChI=1S/C14H10N2O/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H |

InChI Key |

VUCGYYKDNQHHPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(O2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pyridyl)furan typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 2,5-dibromofuran and 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 2,5-Bis(4-pyridyl)furan are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, catalyst loading, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-pyridyl)furan can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridyl groups can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the pyridyl groups can produce pyridine derivatives .

Scientific Research Applications

2,5-Bis(4-pyridyl)furan has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-pyridyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it has been shown to inhibit the enzyme phosphatidylinositol 4-kinase (PfPI4KIIIB) in the malaria parasite Plasmodium falciparum. This inhibition blocks multiple stages of the parasite’s life cycle, including red blood cell invasion and protein trafficking .

Comparison with Similar Compounds

Structural and Functional Group Variations

2,5-Bis(4-nitrophenyl)furan

- Structure : Replaces pyridyl groups with nitro-substituted phenyl rings.

- Properties : Nitro groups enhance electron-withdrawing effects, reducing solubility in polar solvents compared to pyridyl derivatives. This compound is more reactive in electrophilic substitutions but less effective in coordinating metal ions .

- Applications : Primarily used in high-energy materials due to nitro group explosivity, unlike 2,5-bis(4-pyridyl)furan’s role in coordination chemistry .

2,5-Bis(aminomethyl)furan

- Structure: Substitutes pyridyl groups with aminomethyl (-CH2NH2) moieties.

- Properties : The amine groups increase hydrophilicity and reactivity in condensation reactions. Unlike pyridyl derivatives, it lacks aromatic nitrogen for metal coordination but serves as a precursor in polymer synthesis .

- Applications : Used in bio-based polymers (e.g., polyamides), whereas pyridyl-furan derivatives are tailored for MOFs .

2,5-Bis(4-methoxyphenyl)furan

- Structure : Features methoxy (-OCH3) groups on phenyl rings instead of pyridyls.

- Properties : Methoxy groups enhance electron-donating capacity and solubility in organic solvents. However, the absence of pyridyl N-atoms limits its utility in metal coordination .

- Applications : Explored in organic electronics, contrasting with pyridyl-furan’s use in porous materials .

Comparison with 1,4-Benzenedicarboxylate (BDC) in MOFs

- 2,5-Bis(4-pyridyl)furan: Acts as a neutral N-donor ligand, forming less rigid frameworks compared to carboxylate-based linkers like BDC. Its flexibility allows for tunable pore sizes but may reduce thermal stability .

- BDC: Anionic carboxylate groups form stronger bonds with metal nodes (e.g., Zn in MOF-5), creating highly stable, porous structures with surface areas exceeding 3,000 m²/g .

- Performance : MOF-5 derivatives functionalized with pyridyl linkers exhibit lower methane storage capacity (e.g., 240 cm³/g at 36 atm) compared to BDC-based MOFs due to reduced porosity .

Comparison with 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

- Structure : Replaces the furan ring with a thiadiazole ring.

- Properties : The thiadiazole core introduces sulfur atoms, enhancing polarizability and metal-binding selectivity. Mn(II) coordination polymers with this ligand show 2D networks stabilized by C–H···C interactions, unlike the 3D frameworks typical of pyridyl-furan ligands .

- Applications : Used in catalysis and magnetism, whereas pyridyl-furan derivatives are prioritized for gas storage .

Comparison with 2,5-Bis(4-amidinophenyl)furan

- Structure: Substitutes pyridyl groups with amidinophenyl (-C6H4C(NH2)2) units.

- Properties : The amidine groups enable strong hydrogen bonding and electrostatic interactions with biomolecules, conferring anti-Pneumocystis carinii activity. Pyridyl-furan lacks this bioactivity but may interact with enzymes via π-stacking .

- Applications: 2,5-Bis(4-amidinophenyl)furan is a therapeutic agent, while pyridyl-furan remains unexplored in drug development .

Comparison with 5-Hydroxymethylfurfural (HMF)

- Structure : A biomass-derived furan with hydroxymethyl (-CH2OH) groups.

- Properties: HMF’s polar groups make it a platform chemical for biofuels and polymers (e.g., polyethylene furanoate). Pyridyl-furan’s non-polar pyridyl groups limit its utility in green chemistry but enhance thermal stability .

Biological Activity

2,5-Bis(4-pyridyl)furan (BPF) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of BPF, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

IUPAC Name: 2,5-bis(4-pyridyl)furan

The structure of BPF consists of a furan ring substituted with two 4-pyridyl groups at the 2 and 5 positions. This configuration contributes to its ability to form coordination complexes with metal ions, enhancing its potential biological activity.

Anticancer Properties

BPF has been investigated for its anticancer properties. Research indicates that it exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that BPF can inhibit the growth of breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 12.7 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

BPF has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of BPF. In vitro studies have shown that BPF can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

The biological activity of BPF is attributed to several mechanisms:

- Metal Coordination: BPF can form stable complexes with transition metals, which may enhance its biological efficacy through metal-mediated pathways.

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption: Its amphiphilic nature allows BPF to integrate into microbial membranes, causing structural damage.

Case Studies

A notable study published in Inorganic Chemistry explored the catalytic properties of metal complexes formed with BPF as ligands. These complexes exhibited unique self-assembly behaviors and showed promise in catalyzing various organic reactions, highlighting the versatility of BPF beyond biological applications .

Another investigation focused on the synthesis of fluorinated derivatives of BPF, which demonstrated enhanced biological activities compared to their non-fluorinated counterparts. These derivatives were evaluated for their antiproliferative effects against multiple cancer cell lines, indicating that structural modifications can significantly impact biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.